molecular formula C13H18N4 B1469127 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1368457-75-3

3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1469127
CAS No.: 1368457-75-3
M. Wt: 230.31 g/mol
InChI Key: GAIGANYWJQNBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted at position 2 with a piperidin-4-yl group and at position 3 with an ethyl group. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, particularly kinases and enzymes involved in cancer and inflammation .

Properties

IUPAC Name

3-ethyl-2-piperidin-4-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-2-17-12(10-5-8-14-9-6-10)16-11-4-3-7-15-13(11)17/h3-4,7,10,14H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIGANYWJQNBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is C12H16N4C_{12}H_{16}N_{4}. Its structure features a piperidine ring and an imidazo[4,5-b]pyridine moiety, which are known to contribute to various biological activities.

Antiproliferative Activity

Research has indicated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. A study highlighted that modifications in the structure of pyridine derivatives can enhance their efficacy against cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The introduction of functional groups like -OH has been shown to lower the IC50 values, indicating improved antiproliferative activity .

IC50 Values for Selected Cell Lines

CompoundCell LineIC50 (µM)
3-Ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridineHeLa0.058
A5490.035
MDA-MB-2310.021

The mechanisms through which 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine exerts its biological effects are still under investigation. However, studies suggest that these compounds may interfere with cellular pathways involved in proliferation and apoptosis. The presence of piperidine moieties has been linked to enhanced interactions with target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the imidazo[4,5-b]pyridine framework can impact biological activity. For instance:

  • Hydroxyl Groups : The addition of hydroxyl (-OH) groups has been associated with increased antiproliferative activity.
  • Piperidine Substituents : Variations in the piperidine substituents can significantly alter the compound's ability to inhibit cell growth.

These insights are crucial for the rational design of more potent derivatives.

Case Studies

Several case studies have evaluated the biological activity of related compounds:

  • Case Study on Anticancer Activity : A study demonstrated that a series of imidazo[4,5-b]pyridine derivatives exhibited varying degrees of cytotoxicity against breast cancer cell lines, suggesting a promising avenue for drug development .
  • Inhibition Studies : Another investigation focused on the inhibition of specific enzymes related to cancer progression by imidazo[4,5-b]pyridine derivatives, highlighting their potential as multi-targeted anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine, highlighting structural variations and biological activities:

Compound Name Substituents (Position) Biological Target/Activity Key Findings Reference
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27d) 2: Pyrazolyl; 6: Cl; 7: Piperazinyl Kinases (e.g., Aurora, FLT3) Dual FLT3/Aurora inhibitor; oral bioavailability; IC₅₀: 7.5 nM (Aurora-A)
6-Chloro-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (Compound 2) 2: Pyrazolyl; 6: Cl PAK4 kinase Improved selectivity due to bulky pyrazole substituent
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives 2: Aryl; 3: Aryl Anticancer (MCF-7, K562), COX-1/COX-2 Moderate cytotoxicity (IC₅₀: 10–50 μM); COX-2 selectivity (1.5–3.5-fold)
3-((4-(6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21c) 2: Furyl; 6: Cl; 7: Piperazinyl Kinases (Aurora) Enhanced solubility via isoxazole; Aurora-A IC₅₀: 15 nM
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one 2: Oxo; 3: Piperidin-4-yl Kinases (JAK family) Selective TYK2 inhibition due to Gly-rich loop engagement

Key Differences and Trends

Substituent Effects on Target Selectivity :

  • Piperazinyl vs. Piperidinyl Groups : Piperazinyl derivatives (e.g., 27d) exhibit broader kinase inhibition (e.g., FLT3, Aurora) due to their capacity for hydrogen bonding and charge interactions . In contrast, piperidin-4-yl-substituted compounds (e.g., the target compound) may favor compact binding pockets, as seen in JAK/TYK2 inhibitors .
  • Halogenation : Chloro or bromo substituents at position 6 (e.g., 27d, Compound 2) enhance potency by forming halogen bonds with kinase hinge regions .

Impact of Position 3 Substitution :

  • Ethyl groups (target compound) balance lipophilicity and metabolic stability, whereas bulkier aryl groups (e.g., diaryl derivatives) improve cytotoxicity but reduce solubility .
  • Oxo groups (e.g., 3-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one) introduce polarity, enhancing selectivity for TYK2 over other JAK isoforms .

Biological Activity Profiles :

  • Kinase Inhibitors : Substitutions at position 7 (e.g., piperazinyl in 27d) are critical for dual FLT3/Aurora activity, while position 2 pyrazolyl groups (Compound 2) improve PAK4 selectivity .
  • Anticancer/Anti-inflammatory Agents : Diaryl derivatives at positions 2 and 3 show moderate cytotoxicity but lack the kinase selectivity seen in piperazinyl/piperidinyl analogues .

Preparation Methods

Core Formation: Construction of the Imidazo[4,5-b]pyridine Scaffold

The fundamental step in synthesizing 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is the formation of the imidazo[4,5-b]pyridine ring system. This is typically achieved via condensation and cyclization reactions involving 2,3-diaminopyridines and carbonyl compounds such as aldehydes or ketones.

  • Typical Reaction: Condensation of 2-aminopyridine or 2,3-diaminopyridine derivatives with aldehydes or ketones under acidic or basic conditions leads to cyclization forming the imidazo[4,5-b]pyridine core.
  • Example: 5-bromo-2,3-diaminopyridine reacted with benzaldehyde yields 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, a key intermediate in related syntheses.

Introduction of Substituents: Alkylation and Functional Group Modifications

Following core formation, selective N-alkylation reactions introduce the ethyl and piperidin-4-yl groups.

  • N-Alkylation: The imidazo[4,5-b]pyridine nitrogen atoms (commonly at N3 or N4 positions) are alkylated using alkyl halides such as ethyl bromide or halogenated piperidine derivatives.
  • Phase Transfer Catalysis (PTC): Alkylation under PTC conditions enhances regioselectivity and yield, facilitating substitution at specific nitrogen atoms.
  • Regioisomer Formation: Alkylation can generate regioisomers depending on the nitrogen position alkylated (N1, N3, or N4), which can be separated and characterized.

Cyclization and Coupling Strategies

  • Cyclization is often performed under controlled acidic or basic conditions to ensure ring closure without side reactions.
  • Coupling reactions such as Suzuki or Sonogashira may be employed for further functionalization if required.

Industrial Preparation Considerations

Industrial synthesis prioritizes high yield, purity, and reproducibility. Key parameters include:

  • Automated Synthesis: Use of automated equipment for precise control of reaction conditions.
  • Solvent Selection: Optimized solvents to enhance solubility and reaction rates.
  • Temperature Control: Maintaining optimal temperatures to favor cyclization and alkylation steps.
  • Purification: Techniques such as recrystallization and chromatographic separation ensure product purity.
  • Scale-Up: Reaction conditions are optimized for scalability without compromising quality.

Detailed Reaction Mechanisms and Analysis

Cyclization Mechanism

  • The amino groups of 2,3-diaminopyridine react with aldehydes to form imine intermediates.
  • Intramolecular cyclization occurs via nucleophilic attack, forming the fused imidazo[4,5-b]pyridine ring.

Alkylation Mechanism

  • The nitrogen atoms of the imidazo ring act as nucleophiles.
  • Alkyl halides (e.g., ethyl bromide or halogenated piperidine derivatives) react under basic or PTC conditions.
  • Alkylation occurs preferentially at N3 or N4 positions, influenced by steric and electronic factors.

Regioselectivity and Isomer Formation

  • Alkylation can yield multiple regioisomers (N1, N3, N4).
  • The ratio depends on reaction conditions and the nature of alkylating agents.
  • Purification by chromatography separates these isomers for further use.

Data Tables Summarizing Preparation Methods

Step Reactants/Conditions Outcome/Notes References
Core formation 2,3-Diaminopyridine + aldehyde (acidic/basic conditions) Formation of imidazo[4,5-b]pyridine core
N-Alkylation Imidazo[4,5-b]pyridine + ethyl bromide or halogenated piperidine (PTC conditions) Introduction of ethyl and piperidin-4-yl groups; regioisomers formed
Purification Chromatography, recrystallization Isolation of pure regioisomers
Industrial scale-up Automated synthesis, solvent and temperature optimization High yield and purity; reproducibility

Research Findings and Characterization

  • Spectroscopic Analysis: 1H NMR, 13C NMR, and mass spectrometry confirm the structure of synthesized compounds.
  • X-Ray Crystallography: Confirms regioselectivity of alkylation and molecular packing; monoclinic crystal systems observed for derivatives.
  • Theoretical Studies: Density Functional Theory (DFT) calculations support regioisomer formation and stability.
  • Hirshfeld Surface Analysis: Used to understand intermolecular interactions stabilizing the crystal structure.

Q & A

Q. Q1. What are the standard synthetic routes for 3H-imidazo[4,5-b]pyridine derivatives, and how can they be adapted to synthesize 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine?

Methodological Answer: A common approach involves condensation of pyridine-2,3-diamine with aldehydes or ketones under acidic or catalytic conditions. For example:

  • Phase-transfer catalysis (PTC): Reacting 5-bromopyridine-2,3-diamine with benzaldehyde in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst yields brominated derivatives .
  • Ceric ammonium nitrate (CAN)/H₂O₂ system: Pyridine aldehydes react with diamines (e.g., pyridine-2,3-diamine) to form imidazo[4,5-b]pyridines in good yields .
    To synthesize the target compound, substitute the aldehyde with a piperidin-4-yl-containing precursor and optimize reaction time/temperature to accommodate steric effects of the ethyl and piperidine groups.

Q. Q2. What analytical techniques are essential for characterizing 3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine?

Methodological Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, aromatic protons in imidazo[4,5-b]pyridines typically resonate at δ 7.5–9.0 ppm .
  • X-ray crystallography: Resolve crystal packing and dihedral angles (e.g., planar imidazo[4,5-b]pyridine cores with phenyl rings at 67.7–86.0° angles ). Use SHELX software for refinement .
  • Mass spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Q. Q3. What biological targets are commonly associated with imidazo[4,5-b]pyridine derivatives?

Methodological Answer: These derivatives exhibit activity against:

  • Kinases: Aurora kinases (e.g., IC₅₀ = 15 nM for Aurora-A) and FLT3 .
  • Enzymes: Cyclooxygenase (COX-2 IC₅₀ = 9.2 µM) , inducible nitric oxide synthase (iNOS) .
  • Receptors: 5-HT₆ serotonin receptors (Ki = 6 nM) .
    Screen the target compound against these panels using enzymatic assays (e.g., fluorescence polarization for kinases) or receptor-binding studies.

Advanced Research Questions

Q. Q4. How can substituent optimization improve target specificity in imidazo[4,5-b]pyridine-based kinase inhibitors?

Methodological Answer:

  • Structure-activity relationship (SAR): Introduce hydrophobic groups (e.g., 4-chlorobenzyl) at the 7-position to enhance Aurora kinase binding .
  • Cocrystallization studies: Use unphosphorylated Akt1 structures (PDB: 2.25 Å resolution) to identify occluded ATP-binding sites and design ATP-competitive inhibitors .
  • Solubility optimization: Incorporate methylpiperazine or isoxazole moieties to improve oral bioavailability (e.g., 51 in ).

Q. Q5. How can fluorescence properties of imidazo[4,5-b]pyridines be exploited in mechanistic studies?

Methodological Answer:

  • Push-pull systems: Synthesize 2-vinyl/alkynyl derivatives via Pd/Cu-catalyzed alkenylation. These exhibit solvatofluorochromism (Stokes shifts >100 nm) for real-time tracking of protein interactions .
  • Prototropic analysis: Study pH-dependent fluorescence in aqueous/organic solvents to map protonation sites (e.g., 2-(2′-hydroxyphenyl) derivatives ).

Q. Q6. What experimental strategies resolve contradictions in reported IC₅₀ values for imidazo[4,5-b]pyridines?

Methodological Answer:

  • Assay standardization: Control variables like ATP concentration (e.g., 10 µM for kinase assays) and incubation time .
  • Orthogonal validation: Confirm COX-2 inhibition via both enzyme immunoassay and prostaglandin E₂ (PGE₂) quantification .
  • Data normalization: Use Z-factor analysis to assess assay robustness and minimize false positives/negatives.

Methodological Considerations

Q. Q7. How to design in vivo pharmacokinetic studies for imidazo[4,5-b]pyridines?

Methodological Answer:

  • Dosing regimen: Administer orally (e.g., 12e/12j at 10–50 mg/kg) and collect plasma at timed intervals to calculate AUC and Cmax .
  • BBB permeability: Use LC-MS/MS to quantify brain-to-plasma ratios (target >0.3) .
  • Metabolic stability: Incubate with liver microsomes (human/rodent) and monitor CYP450 inhibition (e.g., CYP2D6/3A4 ).

Q. Q8. What computational tools predict binding modes of imidazo[4,5-b]pyridines with kinases?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with Aurora-A crystal structures (PDB: 2W1E) to prioritize substituents at the 2- and 7-positions .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of piperidine-4-yl interactions in aqueous environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.